REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:10][NH:11][C:12]1[S:13][CH2:14][CH2:15][N:16]=1.[OH-].[Na+]>O.C(OCC)C>[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:10][NH:11][C:12]1[S:13][CH2:14][CH2:15][N:16]=1 |f:0.1,2.3|
|
Name
|
((2,3-dichlorophenyl)methyl)-1,3-thiazolin-2-ylamine hydrochloride
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(C=CC=C1Cl)CNC=1SCCN1
|
Name
|
Compound C7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(C=CC=C1Cl)CNC=1SCCN1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
was extracted with two 50 mL portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfite
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)CNC=1SCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |